REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9]CC2C=CC(OC)=CC=2)[CH:4]=1>C(O)(C(F)(F)F)=O>[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1
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Name
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(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine
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Quantity
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12 g
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Type
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reactant
|
Smiles
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NCC1=CC(=NC=C1)NCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between HCl (1N, aq.) and EtOAc
|
Type
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WASH
|
Details
|
The aqueous layer was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
hexanes and concentrated to dryness in vacuum
|
Type
|
CUSTOM
|
Details
|
to give an off white solid as a dihydrochloric salt
|
Name
|
|
Type
|
|
Smiles
|
NCC1=CC(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |